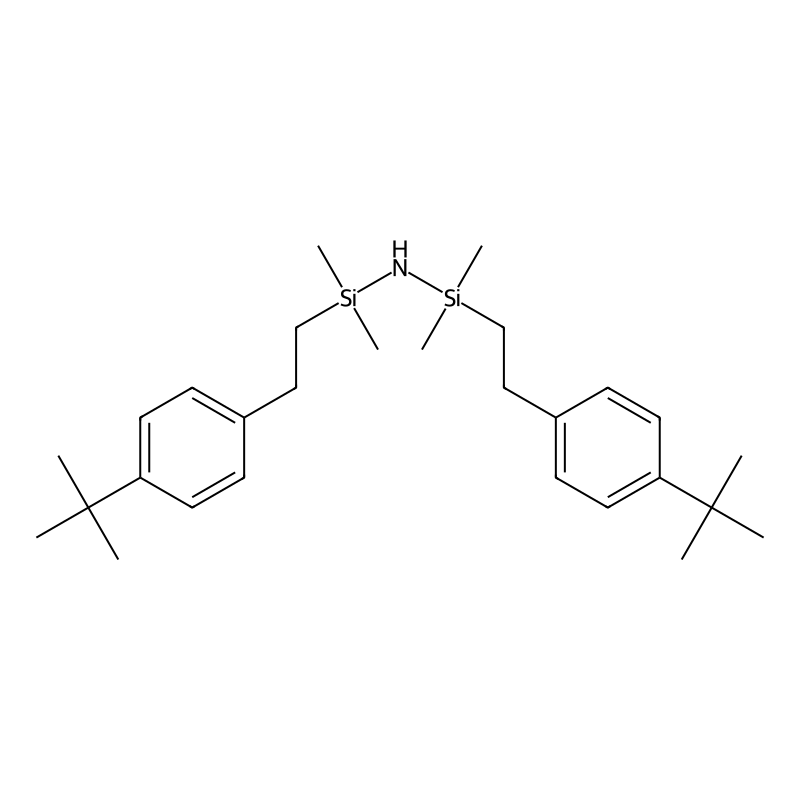

1,3-Di(4-t-butylphenethyl)tetramethyldisilazane

Catalog No.

S6601938

CAS No.

261527-68-8

M.F

C28H47NSi2

M. Wt

453.8 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

261527-68-8

Product Name

1,3-Di(4-t-butylphenethyl)tetramethyldisilazane

IUPAC Name

1-tert-butyl-4-[2-[[[2-(4-tert-butylphenyl)ethyl-dimethylsilyl]amino]-dimethylsilyl]ethyl]benzene

Molecular Formula

C28H47NSi2

Molecular Weight

453.8 g/mol

InChI

InChI=1S/C28H47NSi2/c1-27(2,3)25-15-11-23(12-16-25)19-21-30(7,8)29-31(9,10)22-20-24-13-17-26(18-14-24)28(4,5)6/h11-18,29H,19-22H2,1-10H3

InChI Key

JPAKLIKORCKRPH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)N[Si](C)(C)CCC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)N[Si](C)(C)CCC2=CC=C(C=C2)C(C)(C)C

DTBTMD is a hybrid organic-inorganic compound that belongs to the class of silazanes. It is a highly branched molecule that contains both organic and inorganic functionalities. DTBTMD has a molecular formula of C32H51NSi2 and a molecular weight of 536.96 g/mol.

DTBTMD was first synthesized in 1995 by Toshio Maki and his team at Tokyo Institute of Technology. The compound was synthesized by reacting 1,3-di(4-t-butylphenyl)tetramethyldisilazane with n-butyllithium. The reaction produced DTBTMD in high yield and purity.

DTBTMD was first synthesized in 1995 by Toshio Maki and his team at Tokyo Institute of Technology. The compound was synthesized by reacting 1,3-di(4-t-butylphenyl)tetramethyldisilazane with n-butyllithium. The reaction produced DTBTMD in high yield and purity.

DTBTMD is a colorless liquid that exhibits a fruity aroma. The compound is highly viscous, with a density of 0.952 g/mL at 20°C. DTBTMD has a boiling point of 222-224°C at 760 mmHg and a melting point of -15°C.

DTBTMD is highly soluble in organic solvents, such as dichloromethane, THF, and hexane. However, it is insoluble in water. DTBTMD is highly stable, even at high temperatures and in the presence of air and water.

DTBTMD is highly soluble in organic solvents, such as dichloromethane, THF, and hexane. However, it is insoluble in water. DTBTMD is highly stable, even at high temperatures and in the presence of air and water.

DTBTMD is synthesized by the reaction of 1,3-di(4-t-butylphenyl)tetramethyldisilazane with n-butyllithium. The reaction produces DTBTMD in high yield and purity.

DTBTMD is characterized by various spectroscopic techniques, including NMR, IR, and MS. The NMR spectra of DTBTMD show characteristic peaks that correspond to the different functional groups in the molecule. The IR spectrum shows strong absorption peaks that correspond to the Si-N stretch and Si-C stretch vibrations.

DTBTMD is characterized by various spectroscopic techniques, including NMR, IR, and MS. The NMR spectra of DTBTMD show characteristic peaks that correspond to the different functional groups in the molecule. The IR spectrum shows strong absorption peaks that correspond to the Si-N stretch and Si-C stretch vibrations.

DTBTMD is analyzed by various analytical methods, including HPLC, GC-MS, and LC-MS. HPLC is used to separate and quantify DTBTMD in complex mixtures. GC-MS and LC-MS are used to identify and quantify DTBTMD in biological samples.

DTBTMD has been extensively studied for its biological properties. The compound exhibits strong antibacterial and antifungal activities against a wide range of microorganisms. DTBTMD also exhibits moderate antitumor activity against various cancer cell lines.

DTBTMD is a relatively safe compound to handle in scientific experiments. However, like any chemical compound, it can pose a potential hazard if mishandled or used improperly. DTBTMD is toxic if ingested or inhaled in large amounts. It can also cause skin and eye irritation upon contact.

DTBTMD has found numerous applications in scientific experiments. It is used as a reagent in organic synthesis, especially in the synthesis of silazane-based compounds. DTBTMD is also used as a crosslinking agent in the preparation of hybrid materials.

DTBTMD is used as a dopant in OLED devices to improve their electrical and optical properties. The compound is also used as a modifier in the synthesis of nanoparticles for various applications, including drug delivery, sensing, and catalysis.

DTBTMD is used as a dopant in OLED devices to improve their electrical and optical properties. The compound is also used as a modifier in the synthesis of nanoparticles for various applications, including drug delivery, sensing, and catalysis.

DTBTMD has gained considerable attention in scientific research due to its unique properties and potential applications. The compound has been extensively studied for its biological activities, and several studies have been conducted on its use as a reagent in organic synthesis and a dopant in OLED devices.

DTBTMD has several potential implications in various fields of research and industry. In organic synthesis, the compound can be used to prepare silazane-based compounds with improved properties. In nanotechnology, DTBTMD can be used to prepare nanoparticles with tailored properties and functions.

In the pharmaceutical industry, DTBTMD can be used as a potential antimicrobial agent, and its use in drug delivery systems can improve the efficiency and selectivity of drugs. In the electronics industry, DTBTMD can be used as a dopant to improve the performance of OLED devices and other electronic devices.

In the pharmaceutical industry, DTBTMD can be used as a potential antimicrobial agent, and its use in drug delivery systems can improve the efficiency and selectivity of drugs. In the electronics industry, DTBTMD can be used as a dopant to improve the performance of OLED devices and other electronic devices.

Despite its numerous applications, DTBTMD has some limitations that need to be addressed. One limitation is its high cost, which limits its use in large-scale applications. Another limitation is its high toxicity, which requires caution when handling and using the compound.

for research on DTBTMD include developing more efficient and cost-effective synthetic routes, developing new applications in various fields, and investigating its potential toxicity and environmental impact.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

453.32470357 g/mol

Monoisotopic Mass

453.32470357 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds